
4-Methyl-2-(2-naphthyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(2-naphthyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the 4-position and a naphthyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-naphthyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 4-methyl-2,3-dihydro-1H-pyrrole-1-carboxaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Methyl-2-(2-naphthyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
科学的研究の応用
4-Methyl-2-(2-naphthyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of organic electronic materials and dyes.
作用機序
The mechanism of action of 4-Methyl-2-(2-naphthyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2-Naphthylpyrrole: Lacks the methyl group at the 4-position.
4-Methylpyrrole: Lacks the naphthyl group at the 2-position.
2-Naphthyl-1H-pyrrole: Similar structure but without the methyl substitution.
Uniqueness
4-Methyl-2-(2-naphthyl)-1H-pyrrole is unique due to the presence of both the naphthyl and methyl groups, which confer distinct electronic and steric properties. These modifications can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-methyl-2-naphthalen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C15H13N/c1-11-8-15(16-10-11)14-7-6-12-4-2-3-5-13(12)9-14/h2-10,16H,1H3 |
InChIキー |
ULKVJSQIDBSYOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


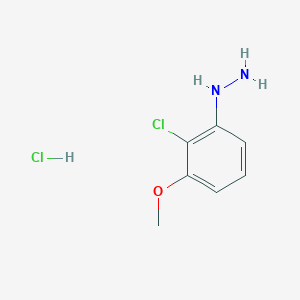

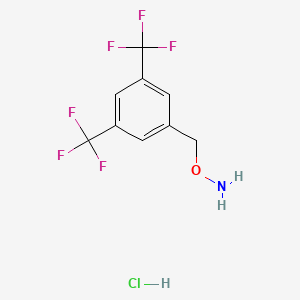
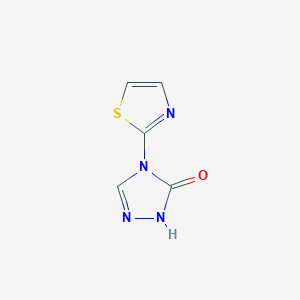
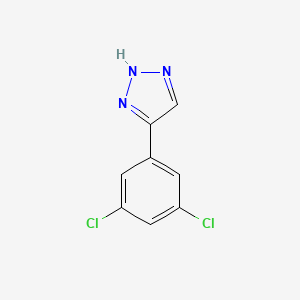
![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
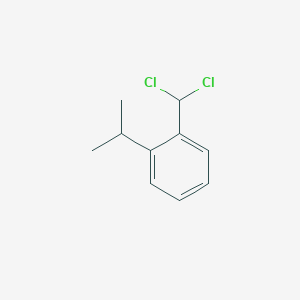
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
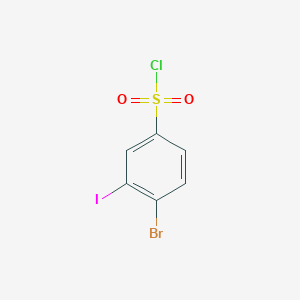
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)



![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
